3,3,3-Trifluoropropan-1-amine hydrochloride (CAS 2968-33-4) is a terminally fluorinated primary amine supplied as a crystalline hydrochloride salt. It serves as a critical building block in medicinal chemistry and agrochemical synthesis for introducing the 3,3,3-trifluoropropyl motif. The presence of the terminal trifluoromethyl group fundamentally alters the molecule's lipophilicity, metabolic resistance to oxidation, and electronic distribution compared to non-fluorinated alkylamines. Procuring the hydrochloride salt form rather than the free base provides a solid (melting point 222-223°C) that integrates directly into standard benchtop and industrial synthetic workflows, ensuring precise stoichiometric control during complex coupling or cyclization reactions .
Substituting 3,3,3-trifluoropropan-1-amine hydrochloride with its non-fluorinated analog (propan-1-amine) or shorter-chain fluorinated amines (e.g., 2,2,2-trifluoroethylamine) results in drastic shifts in amine basicity, nucleophilicity, and downstream target binding, making them chemically non-interchangeable. Furthermore, attempting to procure and use the free base form (3,3,3-trifluoropropan-1-amine) introduces severe processability risks. The free base is highly volatile, with a boiling point near room temperature (~30.6°C), which leads to rapid evaporative losses, fuming, and hazardous handling conditions. This volatility makes accurate gravimetric dosing highly inconsistent at scale, whereas the hydrochloride salt ensures exact molar equivalents can be maintained during critical synthetic steps .
The physical state of the amine precursor dictates its viability in scalable synthesis. The free base form of 3,3,3-trifluoropropan-1-amine is a volatile liquid with a boiling point of approximately 30.6°C, making it prone to vaporization during storage, transfer, and reaction setup. In contrast, 3,3,3-trifluoropropan-1-amine hydrochloride is a crystalline solid with a melting point of 222-223°C . This significant thermal difference allows the hydrochloride salt to be weighed gravimetrically with high precision, eliminating the yield inconsistencies and safety hazards associated with handling the highly volatile free base.
| Evidence Dimension | Thermal Phase Transition (Volatility) |
| Target Compound Data | Solid (MP 222-223°C) |
| Comparator Or Baseline | Free base form (Liquid, BP ~30.6°C) |
| Quantified Difference | >190°C difference in phase transition temperature |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Procuring the solid hydrochloride salt ensures accurate stoichiometric dosing and prevents evaporative loss, which is critical for reproducibility in batch manufacturing.
The introduction of the terminal trifluoromethyl group exerts a strong inductive electron-withdrawing effect, even across two methylene spacers. The predicted pKa of 3,3,3-trifluoropropan-1-amine is approximately 8.18, whereas the non-fluorinated comparator, propan-1-amine, has a pKa of 10.71 . This ~2.5 unit reduction in basicity fundamentally alters the amine's nucleophilic behavior in substitution reactions and shifts the ionization profile of downstream pharmaceutical intermediates, increasing the fraction of un-ionized molecules at physiological pH.
| Evidence Dimension | Amine Basicity (pKa) |
| Target Compound Data | pKa ~8.18 |
| Comparator Or Baseline | Propan-1-amine (pKa ~10.71) |
| Quantified Difference | ~2.53 pKa unit reduction |
| Conditions | Aqueous solution, standard conditions |
The attenuated basicity allows chemists to tune the pharmacokinetic properties and membrane permeability of drug candidates without altering the three-carbon chain length.
When selecting a fluorinated amine building block, the proximity of the CF3 group to the amine dictates its reactivity. 2,2,2-Trifluoroethylamine features a single methylene spacer, resulting in a severely depressed pKa of ~5.7, which often renders it too weakly nucleophilic for standard SN2 or SNAr couplings without harsh conditions. 3,3,3-Trifluoropropan-1-amine hydrochloride, with its two-carbon spacer, maintains a pKa of ~8.18 . This provides a necessary balance: it is sufficiently nucleophilic to participate efficiently in standard amide couplings and cyclizations, while still delivering the metabolic stability associated with the CF3 moiety.
| Evidence Dimension | Nucleophilic Basicity (pKa) |
| Target Compound Data | pKa ~8.18 (two-carbon spacer) |
| Comparator Or Baseline | 2,2,2-Trifluoroethylamine (pKa ~5.7, one-carbon spacer) |
| Quantified Difference | ~2.48 pKa unit increase |
| Conditions | Aqueous solution, comparative inductive effect |
Buyers should select this compound when they need the metabolic benefits of a CF3 group but require higher nucleophilic reactivity than shorter-chain fluorinated amines can provide.
Because the hydrochloride salt allows for precise gravimetric dosing without evaporative loss, it is utilized for parallel synthesis of amide and sulfonamide libraries. Its attenuated pKa (~8.18) ensures predictable reactivity with acyl chlorides and sulfonyl chlorides, yielding candidates with specific lipophilicity profiles .
The balanced nucleophilicity of the two-carbon spaced amine makes it an effective building block for constructing N-alkylated heterocycles (e.g., pyrimidines, triazoles, and imidazoles). It reacts efficiently in SNAr and cyclization protocols where shorter-chain analogs like 2,2,2-trifluoroethylamine fail due to insufficient basicity .
In agrochemical research, incorporating the 3,3,3-trifluoropropyl group alters the environmental degradation profile and target-site penetration of the active ingredient. The solid hydrochloride salt is utilized in these scale-up environments because it simplifies supply chain logistics, storage, and batch-to-batch reproducibility compared to handling the volatile free base .
Irritant